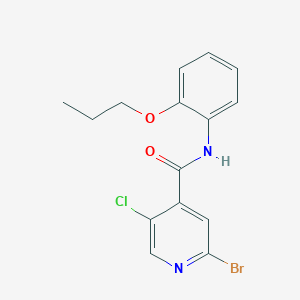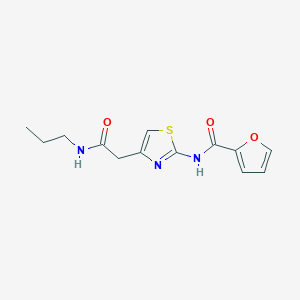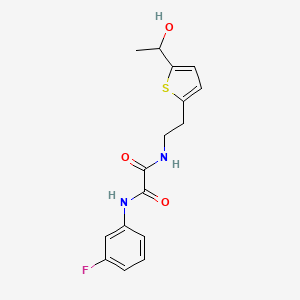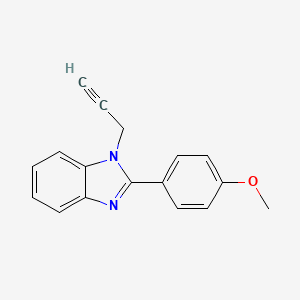
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide, also known as BPCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPCPP is a pyridine derivative that has been synthesized through various methods, and its mechanism of action is still being investigated.
Wirkmechanismus
The mechanism of action of 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide is still being investigated. However, it has been suggested that this compound may act as a protein kinase inhibitor, which can regulate various cellular processes such as cell growth, differentiation, and apoptosis. This compound may also interact with ion channels and receptors, leading to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the activity of protein kinases involved in cancer cell growth and survival. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has several advantages for lab experiments, including its high purity and stability. It is also readily available from commercial sources. However, the limitations of this compound include its high cost and limited solubility in water.
Zukünftige Richtungen
For 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide research include investigating its potential as a therapeutic agent and identifying its molecular targets.
Synthesemethoden
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has been synthesized through various methods, including the reaction between 2-bromo-5-chloropyridine-4-carboxylic acid and 2-propoxyaniline in the presence of a coupling agent. Another method involves the reaction between 2-bromo-5-chloropyridine-4-carboxylic acid and 2-propoxyphenylamine in the presence of a catalyst. These methods have been optimized to improve the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has been used in various scientific research applications, including the study of cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2/c1-2-7-21-13-6-4-3-5-12(13)19-15(20)10-8-14(16)18-9-11(10)17/h3-6,8-9H,2,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKXACSUFKUGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)C2=CC(=NC=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2955803.png)
![(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2955804.png)

![1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2955808.png)
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2955811.png)


![[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2955815.png)



![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955820.png)
